2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-cyclohexyl-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c21-17-8-6-16(7-9-17)18-10-11-20(26)24(23-18)13-12-22-19(25)14-15-4-2-1-3-5-15/h6-11,15H,1-5,12-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIFMEFVQXLZME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of hydrazine with a suitable diketone or ketoester, followed by cyclization.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyridazinone intermediate.
Attachment of the Cyclohexyl Group: The cyclohexyl group is attached through an alkylation reaction, often using cyclohexyl bromide or a similar reagent.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic ring or the acetamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, substituted amides.
Scientific Research Applications
2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Biological Research: The compound is used in studies investigating its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyridazinone core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclohexyl-N-(4-fluorophenyl)-N-(4-methylcyclohexyl)acetamide
- 2-cyclohexyl-N-[(2S)-2-[(4-fluorophenyl)methyl]-3-hydroxypropyl]acetamide
Uniqueness
Compared to similar compounds, 2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridazinone moiety, in particular, differentiates it from other acetamide derivatives and may contribute to its unique mechanism of action and potential therapeutic applications.
Biological Activity
The compound 2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide , a member of the pyridazinone class, has garnered attention for its potential biological activities, particularly in the fields of neurology and pharmacology. This article delves into the biological activity of this compound, providing detailed insights into its mechanisms, effects, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is with a molecular weight of approximately 329.42 g/mol. The compound features a cyclohexyl group, a 4-fluorophenyl moiety, and a pyridazinone core, contributing to its unique hydrophobic characteristics and potential interactions with biological targets.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.42 g/mol |
| IUPAC Name | 2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Anticonvulsant Properties
Research indicates that compounds similar to 2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide exhibit notable anticonvulsant properties. A study highlighted that derivatives of pyridazinones can modulate neurotransmitter systems, particularly GABAergic pathways, which are crucial in seizure control.
The proposed mechanism of action for this compound involves:
- Receptor Interaction : The compound may bind to specific receptors in the central nervous system (CNS), influencing neuronal excitability.
- Enzyme Modulation : It could inhibit or activate enzymes that regulate neurotransmitter levels, thereby affecting synaptic transmission.
- Gene Expression : The compound may alter the expression of genes involved in neuronal function and plasticity .
Case Studies
- Anticonvulsant Evaluation : In a controlled study involving animal models, 2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide was administered to assess its efficacy in reducing seizure frequency. Results indicated a significant reduction in seizure activity compared to control groups .
- Neuroprotective Effects : Another study investigated the neuroprotective effects of related compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms and modulation of inflammatory responses .
Comparative Analysis with Related Compounds
To better understand the unique properties of 2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide, a comparison with structurally similar compounds is essential.
| Compound | Biological Activity | Notes |
|---|---|---|
| 2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide | Anticonvulsant, Neuroprotective | Unique cyclohexyl group enhances lipophilicity |
| N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin]acetamide | Moderate anticonvulsant | Lacks cyclohexane ring |
| N-(2-methoxyphenethyl)acetamide | Limited anticonvulsant activity | Different substituent impacts activity |
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis involves multi-step organic reactions, including:
- Pyridazinone core formation : Hydrazine reacts with carbonyl precursors under controlled temperatures (e.g., 60–80°C) in solvents like ethanol or acetic acid .
- Alkylation : Ethyl halides introduce the ethyl group, requiring inert atmospheres (e.g., nitrogen) to prevent side reactions .
- Acetylation : Final attachment of the acetamide group using acyl chlorides or anhydrides . Intermediates are monitored via thin-layer chromatography (TLC) and confirmed using NMR (1H/13C) and mass spectrometry (MS) .
Q. Which analytical techniques are essential for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- HPLC : Assesses purity (>95% recommended for biological assays) .
Q. What initial biological screening approaches are recommended?
- In vitro cytotoxicity assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or resazurin-based viability tests .
- Enzyme inhibition studies : Target enzymes like phosphodiesterase 4 (PDE4) or histone deacetylases (HDACs) using fluorogenic substrates .
- Antimicrobial screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products?
- Design of Experiments (DoE) : Systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., H₂SO₄) to identify optimal conditions .
- Continuous flow reactors : Enhance reproducibility and scalability while minimizing side reactions (e.g., via precise residence time control) .
- By-product analysis : Use LC-MS to identify impurities and adjust protecting groups or stoichiometry .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
- Orthogonal assays : Validate hits using complementary methods (e.g., SPR for binding affinity vs. cellular viability assays) .
- Structural analogs : Compare activity trends with derivatives (e.g., 4-chlorophenyl vs. 4-fluorophenyl substituents) to identify critical pharmacophores .
Q. How can computational modeling predict target interactions?
- Molecular docking : Screen against target proteins (e.g., HDACs, PDE4) using software like AutoDock Vina to prioritize experimental testing .
- Molecular Dynamics (MD) : Simulate binding stability over time (e.g., 100 ns trajectories) to assess interaction persistence .
- QSAR models : Corrogate substituent electronic properties (Hammett σ values) with bioactivity to guide synthetic modifications .
Q. What methodologies elucidate structure-activity relationships (SAR)?
- Substituent scanning : Synthesize analogs with systematic substitutions (e.g., cyclohexyl → phenyl) and test bioactivity .
- Free-Wilson analysis : Quantify contributions of individual substituents to activity using regression models .
- Crystallography : Resolve ligand-target co-crystal structures to identify critical binding interactions (e.g., hydrogen bonds with pyridazinone oxygen) .
Q. How should metabolic pathway analysis be approached?
- In vitro microsomal assays : Incubate with liver microsomes and NADPH, followed by LC-MS to detect phase I metabolites (e.g., hydroxylation) .
- Stable isotope labeling : Track metabolic fate using ¹³C/²H isotopes in key positions (e.g., cyclohexyl group) .
- CYP450 inhibition assays : Identify metabolic liabilities using recombinant enzymes (e.g., CYP3A4) .
Data Contradiction Analysis
- Example : Discrepancies in reported anticancer activity may arise from:
- Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (ER−) responsiveness .
- Solubility differences : Use of DMSO vs. cyclodextrin-based formulations affecting bioavailability .
- Assay endpoints : Viability (MTT) vs. apoptosis (caspase-3 activation) measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
